molecular formula C12H24OS B12547901 S-tert-butyl 6-methylheptanethioate CAS No. 155220-41-0

S-tert-butyl 6-methylheptanethioate

Cat. No.: B12547901
CAS No.: 155220-41-0
M. Wt: 216.39 g/mol
InChI Key: VPVSCJFCFQCAOF-UHFFFAOYSA-N
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Description

S-tert-butyl 6-methylheptanethioate is an organic compound characterized by the presence of a tert-butyl group and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-tert-butyl 6-methylheptanethioate typically involves the reaction of 6-methylheptanoic acid with tert-butyl thiol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. Common dehydrating agents used include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: S-tert-butyl 6-methylheptanethioate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioester can be reduced to the corresponding thiol and alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can undergo substitution reactions, particularly under acidic or basic conditions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Various tert-butyl derivatives.

Scientific Research Applications

S-tert-butyl 6-methylheptanethioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its thioester functionality.

    Medicine: Explored for its potential as a prodrug, where the thioester bond can be cleaved to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of S-tert-butyl 6-methylheptanethioate involves the cleavage of the thioester bond, which can release active thiol or alcohol groups. These groups can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    S-tert-butyl 6-methylheptanoate: Similar structure but with an ester instead of a thioester group.

    S-tert-butyl 6-methylheptanamide: Contains an amide group instead of a thioester.

    S-tert-butyl 6-methylheptanol: The thioester group is replaced with an alcohol group.

Uniqueness: S-tert-butyl 6-methylheptanethioate is unique due to its thioester functionality, which imparts distinct chemical reactivity compared to esters, amides, and alcohols. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Properties

CAS No.

155220-41-0

Molecular Formula

C12H24OS

Molecular Weight

216.39 g/mol

IUPAC Name

S-tert-butyl 6-methylheptanethioate

InChI

InChI=1S/C12H24OS/c1-10(2)8-6-7-9-11(13)14-12(3,4)5/h10H,6-9H2,1-5H3

InChI Key

VPVSCJFCFQCAOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC(=O)SC(C)(C)C

Origin of Product

United States

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